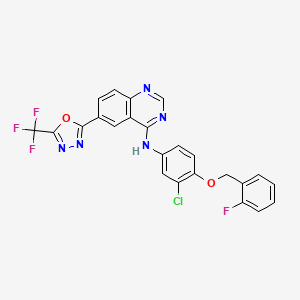![molecular formula C29H40FN7O3 B10786318 4-(9-Cyclopentyl-7-ethyl-7-fluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-ylamino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10786318.png)
4-(9-Cyclopentyl-7-ethyl-7-fluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-ylamino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TPKI-26 is a derivative of the anilino-tetrahydropteridine chemotype and is known for its dual inhibitory activity on polo-like kinase 1 and polo-like kinase 2. Polo-like kinases are serine/threonine protein kinases that play crucial roles in cell cycle regulation and mitosis. Dysregulation of these kinases is often associated with cancer .
Preparation Methods
The synthesis of TPKI-26 involves the derivatization of the anilino-tetrahydropteridine scaffold. The specific synthetic routes and reaction conditions for TPKI-26 are not widely published.
Chemical Reactions Analysis
TPKI-26 undergoes various chemical reactions, primarily focusing on its interaction with protein kinases. The compound is known to inhibit polo-like kinase 1 and polo-like kinase 2 through competitive binding at the ATP-binding site. This inhibition leads to the disruption of kinase activity, affecting cell cycle progression and inducing cell death in cancer cells .
Scientific Research Applications
TPKI-26 has significant applications in scientific research, particularly in the fields of oncology and cell biology. It is used as a tool compound to study the role of polo-like kinases in cell cycle regulation and cancer progression. The compound’s ability to inhibit polo-like kinase 1 and polo-like kinase 2 makes it valuable for investigating the therapeutic potential of targeting these kinases in cancer treatment .
Mechanism of Action
The mechanism of action of TPKI-26 involves its binding to the ATP-binding site of polo-like kinase 1 and polo-like kinase 2. This binding inhibits the kinase activity, leading to the disruption of mitotic processes and inducing cell death. The molecular targets of TPKI-26 are primarily polo-like kinase 1 and polo-like kinase 2, which are key regulators of mitosis .
Comparison with Similar Compounds
TPKI-26 is compared with other polo-like kinase inhibitors such as GSK461364, GSK579289A, GSK237701A, and BI2536. These compounds also inhibit polo-like kinases but may differ in their selectivity and potency. TPKI-26 is unique in its dual inhibitory activity on polo-like kinase 1 and polo-like kinase 2, whereas some other inhibitors may have broader or more selective activity profiles .
References
Properties
Molecular Formula |
C29H40FN7O3 |
|---|---|
Molecular Weight |
553.7 g/mol |
IUPAC Name |
4-[(9-cyclopentyl-7-ethyl-7-fluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C29H40FN7O3/c1-5-29(30)18-37(21-8-6-7-9-21)25-23(36(3)27(29)39)17-31-28(34-25)33-22-11-10-19(16-24(22)40-4)26(38)32-20-12-14-35(2)15-13-20/h10-11,16-17,20-21H,5-9,12-15,18H2,1-4H3,(H,32,38)(H,31,33,34) |
InChI Key |
QEIJYXMTALGXJH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CN(C2=NC(=NC=C2N(C1=O)C)NC3=C(C=C(C=C3)C(=O)NC4CCN(CC4)C)OC)C5CCCC5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-5-(2-methylmorpholin-4-yl)-3-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B10786244.png)
![4-(4,5-Dihydroxy-4,6-dimethyloxan-2-yl)oxy-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B10786248.png)
![5-(5-chloro-1H-1,3-benzodiazol-1-yl)-3-[(2-methylphenyl)methoxy]thiophene-2-carboxamide](/img/structure/B10786255.png)


![(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25R)-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-[[(3S)-3-hydroxytetradecanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B10786268.png)
![4-[5-[(4-chlorophenyl)carbamoylamino]-2-methylphenyl]-N-pyridin-4-ylbenzamide](/img/structure/B10786273.png)
![3-[[4-[3-Chloro-4-(3-chlorophenoxy)anilino]pyrimidin-2-yl]amino]benzamide;hydrochloride](/img/structure/B10786287.png)
![[3-Chloro-4-(3-fluoro-benzyloxy)-phenyl]-(1,3,8a,9-tetraaza-fluoren-4-yl)-amine](/img/structure/B10786291.png)
![1-[(3-Chlorophenyl)methyl]-7-morpholin-4-ylimidazo[1,2-a]pyrimidin-5-one](/img/structure/B10786299.png)
![1-[2-amino-6-(3-amino-1H-indazol-6-yl)pyrimidin-4-yl]-6-methyl-N-phenylpiperidine-3-carboxamide](/img/structure/B10786311.png)
![(3S,6R)-1-[6-(3-amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-6-methyl-N-phenyl-3-piperidinecarboxamide](/img/structure/B10786323.png)
![(2,5-dioxopyrrolidin-1-yl) 4-[[3-[3-[[(2S)-1-[[(1S,2R,5S,16E,18E,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate](/img/structure/B10786338.png)
![6-[2-amino-6-(2-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-indazol-3-amine](/img/structure/B10786345.png)
